molecular formula C21H23NO4 B2531701 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one CAS No. 879046-46-5

3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one

Cat. No.: B2531701
CAS No.: 879046-46-5
M. Wt: 353.418
InChI Key: QJKIECFNKVPYAA-UHFFFAOYSA-N
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Description

3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one is a synthetic organic compound that belongs to the indolinone family. Indolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indolinone Core: This can be achieved through cyclization reactions involving aniline derivatives and appropriate carbonyl compounds.

    Functional Group Modifications: Introduction of the hydroxy, methyl, oxopropyl, and phenoxypropyl groups through various organic reactions such as alkylation, acylation, and hydroxylation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the oxo group, converting it to an alcohol.

    Substitution: The phenoxypropyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Indolin-2-one: The parent compound, known for its biological activity.

    3-Hydroxyindolin-2-one: A simpler analog with similar functional groups.

    7-Methylindolin-2-one: Another analog with a methyl group at a different position.

Uniqueness

3-Hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indolin-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-hydroxy-7-methyl-3-(2-oxopropyl)-1-(3-phenoxypropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-15-8-6-11-18-19(15)22(20(24)21(18,25)14-16(2)23)12-7-13-26-17-9-4-3-5-10-17/h3-6,8-11,25H,7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKIECFNKVPYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC=CC=C3)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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